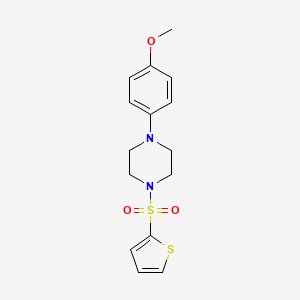![molecular formula C18H27NO3 B5545391 4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving pyrrolidinyl and phenyl groups, akin to our compound of interest, typically involves multicomponent reactions or sophisticated organic synthesis techniques. For instance, Sharma et al. (2013) detailed the synthesis of a compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, demonstrating the complexity and precision required in such syntheses (Sharma et al., 2013).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic methods and computational studies to elucidate the geometry, bond lengths, and angles. Ulaş (2021) conducted a thorough analysis using FTIR, NMR, UV-Vis spectrometry, and computational methods to study the structure of a related alkylaminophenol compound, showcasing the depth of analysis achievable for complex molecules (Ulaş, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidinyl and phenyl groups are diverse, ranging from cyclocondensations to transaminations. For example, Mahata et al. (2003) explored the synthesis of heterocycles with aldehyde functionality through cyclocondensation, highlighting the chemical reactivity of such compounds (Mahata et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and hydrophobicity can be determined through experimental analysis. Huang et al. (2017) synthesized a series of polyimides from a similar compound, revealing insights into solubility, thermal stability, and hydrophobicity (Huang et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances and the formation of specific products, are pivotal. Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst for the Michael addition, emphasizing the chemical versatility of compounds with pyrrolidine units (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Catalytic Applications
Studies have explored the catalytic efficiency of pyrrolidine derivatives in chemical reactions. For instance, Singh et al. (2013) discussed the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting the potential of pyrrolidine derivatives in facilitating stereoselective chemical synthesis (Singh et al., 2013).
CO2 Solubility Analysis
Liu et al. (2019) investigated the CO2 equilibrium solubility in solutions of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, emphasizing the importance of understanding the interactions between CO2 and amine solutions for applications such as carbon capture and sequestration (Liu et al., 2019).
Pyrolytic Reactions
The gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives was studied by Dib et al. (2008), revealing insights into the kinetics and mechanisms of pyrolysis that could be relevant to the thermal decomposition of related compounds (Dib et al., 2008).
Antioxidant Activity
Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of 3-pyrroline-2-ones, demonstrating the potential of pyrrolidine derivatives in acting as effective radical scavengers, which might hint at similar properties in closely related compounds (Nguyen et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-hydroxyethyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(19)10-13-20/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJDXWJOCNZGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC2CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[2-(2-Hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)
![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)
![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)